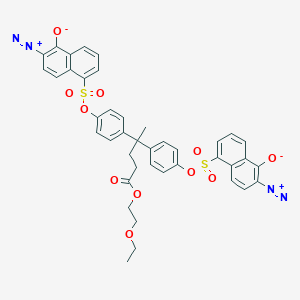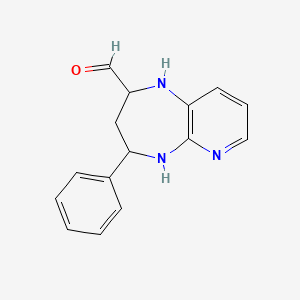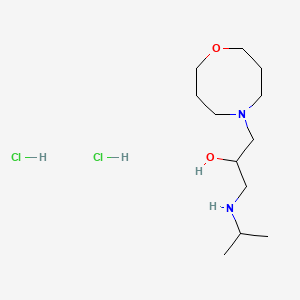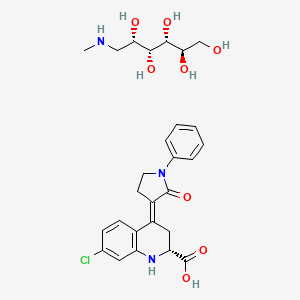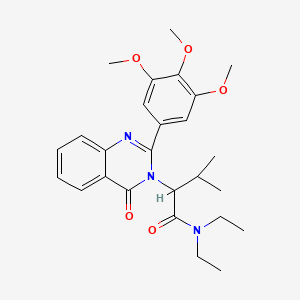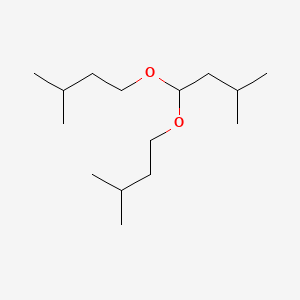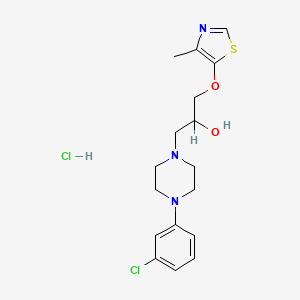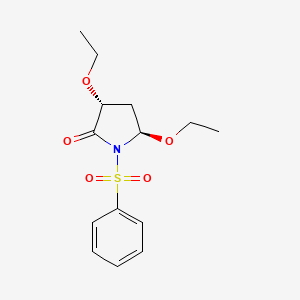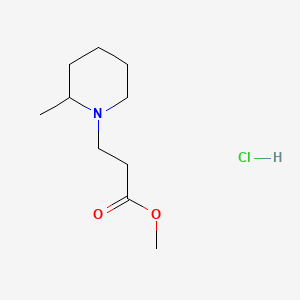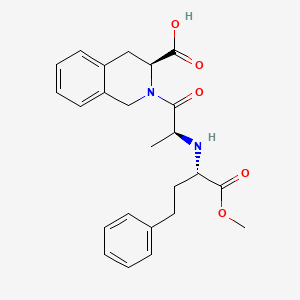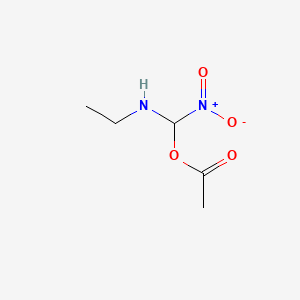
N-Nitro-acetoxymethyl-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitro-acetoxymethyl-ethylamine is a compound that belongs to the class of nitroamines. Nitroamines are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. This compound is characterized by the presence of a nitro group (-NO2) attached to an acetoxymethyl group (-CH2OCOCH3) and an ethylamine group (-CH2CH3NH2).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Nitro-acetoxymethyl-ethylamine typically involves the nitration of acetoxymethyl-ethylamine. This can be achieved through the reaction of acetoxymethyl-ethylamine with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes. These processes allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N-Nitro-acetoxymethyl-ethylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso compounds or other higher oxidation states.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The acetoxymethyl group can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso compounds or higher oxidation state products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetoxymethyl derivatives
Wissenschaftliche Forschungsanwendungen
N-Nitro-acetoxymethyl-ethylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of N-Nitro-acetoxymethyl-ethylamine involves its interaction with molecular targets through its nitro and acetoxymethyl groups. The nitro group can undergo metabolic activation to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetoxymethyl group can facilitate the compound’s entry into cells and its subsequent interactions with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
N-Nitrosodimethylamine: Known for its carcinogenic properties and used in research to study mutagenesis.
N-Nitrosodiethylamine: Similar in structure but with different alkyl groups, used in studies of organ-specific carcinogenicity.
N-Nitrosomethylamine: Another nitrosamine with distinct biological activities.
Uniqueness: N-Nitro-acetoxymethyl-ethylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its acetoxymethyl group differentiates it from other nitroamines, providing unique pathways for chemical reactions and biological interactions .
Eigenschaften
CAS-Nummer |
92667-17-9 |
|---|---|
Molekularformel |
C5H10N2O4 |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
[ethylamino(nitro)methyl] acetate |
InChI |
InChI=1S/C5H10N2O4/c1-3-6-5(7(9)10)11-4(2)8/h5-6H,3H2,1-2H3 |
InChI-Schlüssel |
ITSDZYCWFBICEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC([N+](=O)[O-])OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


